2-Amino-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula CHNO. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, an ethyl group, and a phenyl group attached to the nitrogen atom of the amide. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential applications.
The compound is cataloged under the Chemical Abstracts Service registry number 29094-86-8. It can be synthesized through various methods involving commercially available reagents such as 2-aminobenzamide, ethyl iodide, and phenyl isocyanate, typically requiring specific reaction conditions for optimal yield.
2-Amino-N-ethyl-N-phenylbenzamide falls under the category of amides, specifically aromatic amides due to its phenyl group. It is also classified as an amino compound owing to the presence of the amino group (-NH). This classification plays a crucial role in determining its chemical reactivity and potential biological activity.
The synthesis of 2-Amino-N-ethyl-N-phenylbenzamide generally involves a multi-step process:
The synthesis may also involve reductive alkylation techniques or nucleophilic substitution reactions depending on the desired derivatives or modifications of the base structure . The purification of the final product typically involves techniques such as chromatography.
2-Amino-N-ethyl-N-phenylbenzamide participates in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Each reaction type leads to various potential products that can be further utilized in synthetic pathways or biological studies .
The mechanism of action for 2-Amino-N-ethyl-N-phenylbenzamide primarily involves its interaction with biological targets such as enzymes or receptors. The amino group facilitates hydrogen bonding with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the hydrophobic nature provided by the ethyl and phenyl groups enhances binding affinity and specificity towards these targets .
Relevant analyses often include spectroscopic methods (e.g., NMR), which confirm structural integrity post-synthesis .
2-Amino-N-ethyl-N-phenylbenzamide has notable applications across various scientific fields:
2-Amino-N-ethyl-N-phenylbenzamide is a structurally distinct small molecule characterized by a benzamide core substituted with an amino group at the ortho position and an N-ethyl-N-phenyl moiety on the amide nitrogen. This configuration confers unique electronic and steric properties, enabling versatile interactions with biological targets. The compound exemplifies a privileged scaffold in medicinal chemistry, where its core structure serves as a template for designing ligands against clinically significant targets in metabolic disorders (e.g., diabetes), infectious diseases (e.g., trypanosomiasis), and oncology [3] [7] [4]. Its pharmacological relevance stems from:
Table 1: Key Structural Features and Pharmacological Implications of 2-Amino-N-ethyl-N-phenylbenzamide
Structural Region | Chemical Features | Biological Implications |
---|---|---|
Ortho-amino substituent | Hydrogen-bond donor/acceptor; nucleophilic site | Enhanced DNA minor-groove binding (kDNA targets); metal chelation |
Benzamide core | Planar aromatic system; resonance stabilization | π-π stacking with enzyme/protein aromatic residues |
N-Ethyl-N-phenyl group | Steric bulk; hydrophobic character | Improved membrane permeability; modulation of P-gp binding |
The benzamide scaffold serves as a critical pharmacophore in developing therapeutics for metabolic and infectious diseases. Its adaptability allows for targeted modifications that enhance potency, selectivity, and pharmacokinetic properties.
Table 2: Pharmacological Applications of 2-Amino-N-ethyl-N-phenylbenzamide-Derived Scaffolds
Disease Area | Molecular Target | Key Derivatives | Activity/Outcome |
---|---|---|---|
Type 2 Diabetes | DPP-IV enzyme | N-(4-Fluorophenyl)-2-aminobenzamide | 38% inhibition at 100 μM; improved glucose control |
African Trypanosomiasis | kDNA minor groove | Bis(2-aminobenzimidazole) benzamides | EC₅₀ = 0.83 μM (T. brucei); kDNA disruption |
Multidrug-Resistant Cancer | P-glycoprotein (P-gp) | Furan-benzamide hybrid III-8 | Reversal fold (RF) = 48.2 (MCF-7/ADR); reduced doxorubicin efflux |
Colorectal Cancer | Apoptosis induction | Naphthoquinone-benzamide 5e | IC₅₀ = 0.5 μM (HT-29); sub-G₁ cell cycle arrest |
Benzamide derivatives have evolved from simple aniline precursors to sophisticated therapeutic agents, driven by advances in synthetic methodology and target elucidation.
Early routes to N-substituted 2-aminobenzamides relied on nucleophilic acyl substitution of 2-nitrobenzoyl chloride with amines, followed by nitro group reduction. Limitations included poor functional group tolerance and low yields. Modern methods emphasize:
Benzamide derivatives transitioned from synthetic intermediates to clinical candidates through strategic scaffold optimization:
Table 3: Historical Milestones in Benzamide-Based Drug Discovery
Time Period | Therapeutic Focus | Key Advance | Impact |
---|---|---|---|
1960–1990s | Local Anesthetics | Synthesis of simple N-alkyl-2-aminobenzamides | Established core synthetic routes; limited bioactivity |
2000–2010 | Metabolic Diseases | Identification of DPP-IV inhibition in N-substituted derivatives | Validated scaffold for diabetes drug discovery |
2010–2020 | Oncology/MDR | Hybridization with furan (e.g., III-8) and naphthoquinone (e.g., 5e) | Addressed P-gp-mediated resistance; apoptosis induction |
2020–Present | Infectious Diseases | pKa-optimized bis-benzamides for kDNA binding | Achieved intracellular parasite eradication |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1